L-Cysteine-3-13C

Metabolic flux analysis Stable isotope tracing Transsulfuration pathway

Standard unlabeled or uniformly labeled cysteine fails to resolve site-specific carbon flux or introduces chromatographic shifts. L-Cysteine-3-13C solves this with precise C3 13C incorporation. - **Application:** Metabolic flux analysis (MFA), stable isotope-resolved metabolomics, SILAC protein quantitation, and LC-MS/MS internal standard. - **Key Advantage:** ≥99 atom% isotopic purity; perfect co-elution with native analyte; no deuterium isotope effects on retention time. - **Supply:** Packaged for research use; scalable from milligram to gram quantities.

Molecular Formula C3H7NO2S
Molecular Weight 122.15 g/mol
Cat. No. B12424927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine-3-13C
Molecular FormulaC3H7NO2S
Molecular Weight122.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1
InChIKeyXUJNEKJLAYXESH-IJGDANSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cysteine-3-13C Overview


L-Cysteine-3-13C (CAS 201612-57-9) is a stable isotope-labeled analog of the conditionally essential amino acid L-cysteine, in which the carbon atom at position 3 is enriched with carbon-13 (13C) . This isotopic substitution results in a molecular weight increase of 1 Da compared to unlabeled L-cysteine (122.15 Da vs. 121.15 Da), while preserving the compound's native biochemical structure and function . The compound is supplied with isotopic enrichment of ≥98 atom% 13C and chemical purity ≥98%, as specified by multiple commercial vendors .

Why L-Cysteine-3-13C Is Irreplaceable


Generic substitution fails because L-Cysteine-3-13C provides a unique, site-specific mass shift (+1 Da) that enables precise quantification and metabolic tracing via mass spectrometry (MS) [1]. Unlabeled L-cysteine (0 Da shift) is indistinguishable from endogenous pools, rendering it unsuitable for tracer studies. Deuterated analogs (e.g., L-Cysteine-d2) introduce variable shifts (≥ +2 Da) and may exhibit altered physicochemical behavior due to deuterium kinetic isotope effects, potentially compromising quantitative accuracy [2]. More extensively labeled variants (e.g., L-Cysteine-13C3,15N) offer larger mass shifts (+4 to +6 Da) but at higher cost and with a higher risk of ion suppression or signal overlap in complex matrices . The single-site 13C label in L-Cysteine-3-13C thus represents a deliberate balance between unambiguous detection and practical experimental constraints.

L-Cysteine-3-13C Differentiation Evidence


Site-Specific Labeling Resolves Taurine vs. Glutathione Pathways

A head-to-head validation of GC/MS quantification was performed using L-[3-13C]cysteine as an internal standard in plasma and tissue protein samples [1]. The measured recovery of [3-13C]cysteine across a 0.1% to 8% enrichment range exceeded 99% of theoretical values, with coefficients of variation (CV) below 3% at enrichments above 0.5% [1].

Metabolic flux analysis Stable isotope tracing Transsulfuration pathway Gas chromatography-mass spectrometry

Isotopic Purity for SILAC Proteomics

In mass spectrometry-based proteomics, L-Cysteine-3-13C incorporation yields a +1 Da mass shift per labeled cysteine residue, whereas unlabeled L-cysteine produces no mass shift (+0 Da) and more heavily labeled variants (e.g., 13C3,15N) produce larger shifts (+4 to +6 Da) that may overlap with other isotopic envelopes in complex peptide mixtures . The +1 Da shift is readily resolved from the natural isotope distribution of peptides, minimizing signal overlap.

Proteomics Mass spectrometry Protein turnover SILAC

Avoiding Deuterium Retention Time Shifts in LC-MS/MS

Commercial specifications indicate that L-Cysteine-3-13C is available with isotopic enrichment of 99 atom% 13C . In comparison, a more heavily labeled variant, L-Cysteine-13C3,15N, is supplied with enrichment of 99 atom% 13C and 99 atom% 15N . While both offer high enrichment, the single-label variant reduces the risk of spectral overlap or isotopic interference in quantitative workflows, potentially improving assay linearity and lower limits of quantitation.

Isotopic purity Quantitative accuracy LC-MS/MS Metabolomics

L-Cysteine-3-13C Application Scenarios


Cysteine Flux Partitioning in Neural Cells

L-Cysteine-3-13C is validated as a tracer for measuring transsulfuration of methionine to cysteine in vivo using GC/MS analysis of plasma and tissue protein hydrolysates [1]. The high recovery (>99%) and low CV (<3%) demonstrated across a 0.1-8% enrichment range ensure reliable flux calculations, enabling researchers to precisely quantify pathway activity under varying physiological or nutritional conditions [1].

High-Purity SILAC Proteomics

The +1 Da mass shift of L-Cysteine-3-13C relative to endogenous cysteine makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Its isotopic purity (99 atom% 13C) minimizes interference from unlabeled analyte, supporting accurate quantification in plasma, urine, and tissue extracts where cysteine concentrations may range from low micromolar to millimolar levels .

Plasma Cysteine LC-MS/MS for Clinical PK

L-Cysteine-3-13C can be incorporated into SILAC media for quantifying protein synthesis and degradation rates in cultured cells [1]. The +1 Da shift per labeled cysteine residue allows MS-based differentiation of newly synthesized from pre-existing proteins. Unlike deuterated analogs, the 13C label does not introduce chromatographic retention time shifts that could compromise peptide identification and quantification .

Large-Scale Tracing of Cysteine Sulfur Metabolites

The single 13C label at position 3 of L-cysteine provides a defined isotopic signature for tracking carbon flow through the transsulfuration and glutathione synthesis pathways [1]. This site-specific labeling enables researchers to distinguish between cysteine derived from methionine transsulfuration versus dietary sources, informing studies of redox homeostasis, cancer metabolism, and inborn errors of sulfur amino acid metabolism [1].

Technical Documentation Hub

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